Cas no 86-96-4 (Benzoyleneurea)

Benzoyleneurea 化学的及び物理的性質
名前と識別子
-
- Quinazoline-2,4(1H,3H)-dione
- Benzoyleneurea, [2,4-(1H,3H)-Quinazolinedione]
- 2,4-dihydroxy quinazoline
- (1h,3h)quinazolinedione-2,4
- 2,4-dioxotetrahydroquinazoline
- 2,4-quinazolinedione
- 2-keto-4-quinazolinone
- benzouracil
- 1H-QUINAZOLINE-2,4-DIONE
- 2,4-DIKETOTETRAHYDROQUINAZOLINE
- 2,4(1H,3H)-QUINAZOLINEDIONE
- Quinazoline-2,4-dione
- (1H,3H)-quinazoline-2,4-dione
- quinazolinedione
- Benzoyleneurea
- 1H,3H-quinazoline-2,4-dione
- 2,4-dioxo-1,2,3,4-tetrahydroquinazoline
- 4-Dihydroxy quinazoline
- ghko
- quinazolin-2,4(1H,3H)-dione
- Quinazolin-2,4-dione
- Quinazoline-2,4-diol
- 1,2,3,4-tetrahydro-2,4-dioxoquinazoline
- (1H,3H)Quinazoline dione-2,4
- BBL025915
- SMR000439476
- AM20041255
- (1H,3H)Quinazoline dione-2,4 [French]
- Q27252014
- 4-hydroxyquinazolone
- DTXSID30235343
- hydroxyquinazolinone
- AC-3003
- HMS1759I11
- HY-N7089
- SDCCGMLS-0065795.P001
- PDSP1_000044
- 2,3H)-Quinazolinedione
- Maybridge1_000647
- LS-140105
- 1,2,3,4-Tetrahydroquinazoline-2,4-dione
- BP-12382
- STK336418
- AI3-28016
- benzoylene urea
- s5166
- (1H )-Quinazolin-2,4-dione
- NSC2108
- 2,4(1H,3H)-Quinazalinendione
- 86-96-4
- BENZOYLENUREA
- CCG-266295
- InChI=1/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12
- HMS2803E07
- F1962-0235
- MLS000762991
- 18K00A531C
- WLN: T66 BMVMVJ
- 2,4-QUINAZOLINEDIOL
- (1H,4
- PDSP2_000044
- 2,4(1H, 3H)-Quinazolinedione
- Z57177786
- EINECS 201-712-6
- AB00174126-06
- NSC 2108
- (1H,3H)-quinazolin-2,4-dion
- AKOS003615369
- FT-0622755
- UNII-18K00A531C
- NCGC00246521-01
- Y-THYMINE
- D06XVV
- 1094158-39-0
- 2.4(1H,3H)-Quinazolinedione
- Fenazaquin metabolite NN5
- 1,3,4-Tetrahydroquinazoline-2,4-dione
- BB 0305523
- AH-740/03933012
- CHEMBL421646
- NSC-2108
- Oprea1_764687
- 1H-Quinazoline-2,4-dione (Benzoylenurea)
- VU0350055-3
- BDBM50106196
- 2,4-Dihydroxyquinazoline
- SY003536
- HMS543F09
- CS-0008444
- hydroxyquinazolone
- SCHEMBL37945
- FS-2867
- 2,4(1H,-3H)-quinazolinedione
- quinazolin-2,4-diol
- F3173-0012
- EN300-17895
- Urea, benzoylene-
- STK574725
- B3381
- Benzoyleneurea, 97%
- MFCD00006699
- AKOS000120498
- 2-Hydroxy-3,4-dihydroquinazolin-4-one
- yT
- L3N
- CHEBI:198582
- NS00010197
- 1~{H}-quinazoline-2,4-dione
- 4-hydroxy-3H-quinazolin-2-one
- quinazoline, 2,4-hydroxy-
- DB-001067
- DB-335468
-
- MDL: MFCD00006699
- インチ: 1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)
- InChIKey: SDQJTWBNWQABLE-UHFFFAOYSA-N
- ほほえんだ: O=C1NC2C(=CC=CC=2)C(=O)N1
- BRN: 383776
計算された属性
- せいみつぶんしりょう: 162.04300
- どういたいしつりょう: 162.042927
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 58.2
- ひょうめんでんか: 0
- 互変異性体の数: 12
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3264 (rough estimate)
- ゆうかいてん: 354°C(lit.)
- ふってん: 288.82°C (rough estimate)
- フラッシュポイント: 491.9 °C at 760 mmHg
- 屈折率: 1.5770 (estimate)
- ようかいど: ammonium hydroxide: soluble10mg/mL
- PSA: 65.72000
- LogP: 0.21640
- ようかいせい: アルコールに溶け、水に溶けない
- 最大波長(λmax): 217(EtOH)(lit.)
Benzoyleneurea セキュリティ情報
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H303
- 警告文: P312
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- セキュリティの説明: S24/25-S22
- RTECS番号:VA1390000
- ちょぞうじょうけん:Sealed in dry,Room Temperature
Benzoyleneurea 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Benzoyleneurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B207720-100g |
Benzouracil |
86-96-4 | 100g |
$ 250.00 | 2022-06-07 | ||
Enamine | EN300-17895-100.0g |
1,2,3,4-tetrahydroquinazoline-2,4-dione |
86-96-4 | 95.0% | 100.0g |
$94.0 | 2025-03-21 | |
Life Chemicals | F3173-0012-10μmol |
1,2,3,4-tetrahydroquinazoline-2,4-dione |
86-96-4 | 90%+ | 10μmol |
$103.5 | 2023-07-28 | |
Life Chemicals | F3173-0012-25mg |
1,2,3,4-tetrahydroquinazoline-2,4-dione |
86-96-4 | 90%+ | 25mg |
$163.5 | 2023-07-28 | |
Life Chemicals | F3173-0012-100mg |
1,2,3,4-tetrahydroquinazoline-2,4-dione |
86-96-4 | 90%+ | 100mg |
$372.0 | 2023-07-28 | |
eNovation Chemicals LLC | D954137-1000g |
Quinazoline-2,4(1H,3H)-dione |
86-96-4 | 95% | 1000g |
$185 | 2024-06-07 | |
Ambeed | A149578-10g |
Quinazoline-2,4(1H,3H)-dione |
86-96-4 | 95% | 10g |
$9.0 | 2025-02-20 | |
Fluorochem | 076838-10g |
Benzoyleneurea |
86-96-4 | 95% | 10g |
£10.00 | 2022-03-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Q824803-500g |
Quinazoline-2,4(1H,3H)-dione |
86-96-4 | ≥95% | 500g |
804.00 | 2021-05-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152549-5g |
Benzoyleneurea |
86-96-4 | >98.0%(HPLC) | 5g |
¥29.90 | 2023-09-04 |
Benzoyleneurea 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
1.2 Reagents: Oxygen
1.3 Reagents: Hydrochloric acid Solvents: Water
ごうせいかいろ 4
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
ごうせいかいろ 5
1.2 Reagents: Sodium hydroxide ; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, rt
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
ごうせいかいろ 17
2.1 Reagents: Sulfuric acid Solvents: Acetic acid ; 15 min, 110 °C
3.1 Reagents: Potassium hydroxide Solvents: Water ; 15 min, reflux
3.2 Reagents: Acetic acid ; acidified
ごうせいかいろ 18
ごうせいかいろ 19
ごうせいかいろ 20
ごうせいかいろ 21
ごうせいかいろ 22
ごうせいかいろ 23
1.2 Reagents: Sodium hydroxide ; cooled; 12 h, cooled
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 7
ごうせいかいろ 24
ごうせいかいろ 25
ごうせいかいろ 26
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
ごうせいかいろ 27
ごうせいかいろ 28
ごうせいかいろ 29
Benzoyleneurea Raw materials
- Urea
- benzene-1,2-dicarboxamide
- N,N'-Carbonyldiimidazole
- 2-Aminobenzamide
- Sodium cyanate
- Anthranilonitrile
- Di-tert-butyl dicarbonate
- Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester
- 2-Nitrobenzamide
- Potassium cyanate
- Isatoic anhydride
- 4H-3,1-Benzoxazine-2-carboxylicacid, 4-oxo-, ethyl ester
Benzoyleneurea Preparation Products
Benzoyleneurea 関連文献
-
Surajit Biswas,Resmin Khatun,Malay Dolai,Imdadul Haque Biswas,Najirul Haque,Manideepa Sengupta,Md Sarikul Islam,Sk Manirul Islam New J. Chem. 2020 44 141
-
Kalidas B. Rasal,Ganapati D. Yadav RSC Adv. 2016 6 111079
-
Farzaneh Shamsa,Alireza Motavalizadehkakhky,Rahele Zhiani,Jamshid Mehrzad,Malihe Sadat Hosseiny RSC Adv. 2021 11 37103
-
Xiaopeng Zhang,Qianqian Ding,Jinjun Wang,Jingyi Yang,Xuesen Fan,Guisheng Zhang Green Chem. 2021 23 526
-
5. Alcohol amine-catalyzed CO2 conversion for the synthesis of quinazoline-2,4-(1H,3H)-dione in waterZhi-Zheng Sheng,Min-Min Huang,Teng Xue,Fei Xia,Hai-Hong Wu RSC Adv. 2020 10 34910
-
Wenjing Lu,Jun Ma,Jiayin Hu,Jinliang Song,Zhaofu Zhang,Guanying Yang,Buxing Han Green Chem. 2014 16 221
-
Niraj K. Vishwakarma,Shikha Singh,Sambhav Vishwakarma,Ajay Kumar Sahi,Vijay Kumar Patel,Shiva Kant,Sanjeev Kumar Mahto New J. Chem. 2022 46 2887
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Yu Chen,Chong Liu,Yaoting Duan,Dongkun Yu,Zhenghui Liu,Yuting Li,Ruifen Shi,Yuting Guo,Tiancheng Mu React. Chem. Eng. 2022 7 1968
-
Jiexiong Mai,Ziwei Huang,Shaohuan Lv,Quan Chen,Rongrong Chen,Feng Xie,Jun Wang,Bin Li Org. Biomol. Chem. 2023 21 2423
-
Deepak B. Nale,Surjyakanta Rana,Kulamani Parida,Bhalchandra M. Bhanage Catal. Sci. Technol. 2014 4 1608
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Quinazolines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Benzodiazines Quinazolines
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
Benzoyleneureaに関する追加情報
Professional Introduction to Benzoyleneurea (CAS No. 86-96-4)
Benzoyleneurea, with the chemical formula C₆H₅CONH₂, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 86-96-4, identifies it as a well-characterized substance with diverse applications. This introduction delves into the properties, synthesis, and emerging applications of Benzoyleneurea, emphasizing its role in contemporary scientific advancements.
The molecular structure of Benzoyleneurea consists of a benzoyl group attached to a urea moiety. This unique arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of various pharmacologically active compounds. The benzoyl group, characterized by its electron-withdrawing nature, enhances the compound's ability to participate in nucleophilic substitution reactions, while the urea moiety provides a site for further functionalization.
In recent years, Benzoyleneurea has garnered attention for its potential in medicinal chemistry. Researchers have explored its utility as a building block in the development of novel therapeutic agents. For instance, studies have demonstrated its role in synthesizing derivatives that exhibit antimicrobial and anti-inflammatory properties. These findings highlight the compound's versatility and its promise in addressing various health challenges.
The synthesis of Benzoyleneurea typically involves the condensation of benzoyl chloride with ammonia or an amine derivative. This reaction yields the desired product with high yield and purity under controlled conditions. Advances in synthetic methodologies have further refined this process, enabling more efficient and scalable production. Such improvements are crucial for meeting the growing demand for high-quality intermediates in pharmaceutical manufacturing.
One of the most intriguing aspects of Benzoyleneurea is its application in polymer chemistry. The compound's ability to form stable urea linkages makes it an excellent candidate for creating cross-linked polymers with tailored properties. These polymers find applications in drug delivery systems, where their biodegradability and controlled release characteristics are highly valued. Recent research has even explored its use in developing smart materials that respond to environmental stimuli, opening new avenues for innovation.
Furthermore, Benzoyleneurea has been investigated for its role in agrochemical formulations. Its derivatives have shown promise as herbicides and fungicides due to their ability to interact with biological targets in plants. This application is particularly significant in the context of sustainable agriculture, where there is a growing need for environmentally friendly solutions to pest management.
The chemical reactivity of Benzoyleneurea also makes it a valuable tool in analytical chemistry. Its derivatives can be used as chiral auxiliaries in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Such compounds are essential in pharmaceuticals, where the biological activity often depends on the specific stereochemistry of the molecule.
Recent studies have also delved into the spectroscopic properties of Benzoyleneurea and its derivatives. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate their structures and understand their behavior under different conditions. These insights are crucial for optimizing synthetic routes and predicting the properties of newly developed compounds.
The future prospects of Benzoyleneurea are vast and multifaceted. Ongoing research aims to expand its applications into areas such as materials science and nanotechnology. For instance, researchers are exploring its potential use in creating conductive polymers and organic semiconductors, which could revolutionize electronic devices.
In conclusion, Benzoyleneurea (CAS No. 86-96-4) is a versatile compound with significant implications across multiple scientific disciplines. Its unique chemical properties make it an invaluable intermediate in pharmaceuticals, polymers, agrochemicals, and analytical chemistry. As research continues to uncover new applications and refine synthetic methodologies, the importance of Benzoyleneurea is set to grow even further.
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